![molecular formula C16H21NO2 B185601 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide CAS No. 94230-88-3](/img/structure/B185601.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Descripción general

Descripción

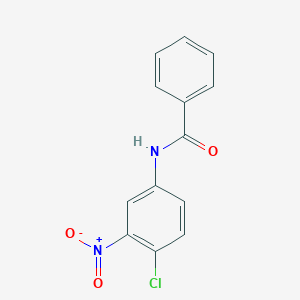

“N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide” is a chemical compound with the molecular formula C16H21NO2 . It has an average mass of 259.343 Da and a monoisotopic mass of 259.157227 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a cyclohexene ring via an ethyl chain .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 475.7±38.0 °C at 760 mmHg, and a flash point of 241.5±26.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Labeling Studies

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide and similar compounds have been subjects of various synthesis and labeling studies. For instance, Hsi (1973) explored the synthesis of tritium and carbon-14 labeled glyburide, a compound structurally related to this compound, indicating a focus on developing labeled versions of such compounds for research purposes (Hsi, 1973).

Structural Analysis

The structural characteristics of compounds similar to this compound, like glibenclamide, have been investigated using techniques such as NMR spectroscopy and theoretical calculations. These studies are crucial in understanding the molecular interactions and physical properties of these compounds (Sanz et al., 2012).

Medical Imaging Applications

In the realm of medical imaging, specific derivatives of this compound have been explored for their potential in visualizing primary breast tumors. For instance, Caveliers et al. (2002) studied the use of a specific iodobenzamide for sigma receptor scintigraphy in breast cancer patients, showing the potential of benzamides in medical diagnostics (Caveliers et al., 2002).

Chemical Reactions and Properties

Research into the chemical reactions involving N-methoxybenzamides and their derivatives, which include this compound, has been conducted. Xu et al. (2018) reported on chemodivergent annulations of N-methoxybenzamides via Rh(iii)-catalyzed C-H activation, highlighting the complex chemical behavior and potential applications of these compounds in synthetic chemistry (Xu et al., 2018).

Chromatographic Studies

Chromatographic studies, such as those by Lehtonen (1983), have focused on the elution characteristics of substituted N-ethylbenzamides. Such research provides insights into the physical and chemical properties of these compounds, which is crucial for their effective use in various applications (Lehtonen, 1983).

Spectroscopy and Hydrogel Analysis

The structure and properties of glibenclamide, related to this compound, have also been examined in hydrogels using spectroscopic techniques. This includes the use of Fourier transform infrared (FT-IR) spectroscopy for understanding molecular interactions, a crucial aspect for the development of drug delivery systems (Delgadillo-Armendariz et al., 2014).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTNFZJYRNJFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241092 | |

| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94230-88-3 | |

| Record name | N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94230-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)

![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)

![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)

![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)